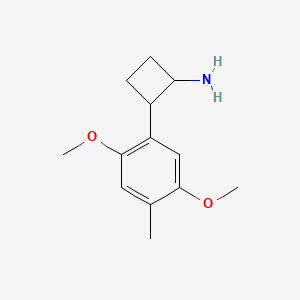

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine

Description

Properties

IUPAC Name |

2-(2,5-dimethoxy-4-methylphenyl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-8-6-13(16-3)10(7-12(8)15-2)9-4-5-11(9)14/h6-7,9,11H,4-5,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSUFOFGWALPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C2CCC2N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920161 | |

| Record name | 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90791-14-3 | |

| Record name | 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090791143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Photochemical [2+2] Cycloaddition

A photochemical [2+2] cycloaddition between appropriately substituted alkenes offers a direct route to the cyclobutane ring. For example:

Table 1: Photochemical [2+2] Cycloaddition Parameters

| Starting Material | Light Source | Solvent | Isomer Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|

| 4-Methyl-2,5-dimethoxystyrene | UV (350 nm) | Benzene | 1:1.2 | 45–50 |

| 2,5-Dimethoxy-4-methylphenylvinyl ether | UV (300 nm) | THF | 1:1.5 | 38–42 |

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts enables cyclobutane formation from diene precursors:

-

Precursor : 1,5-Diene derivatives of 2,5-dimethoxy-4-methylphenethylamine.

-

Catalyst : Grubbs 2nd generation (5 mol%).

-

Conditions : Reflux in dichloromethane (40°C, 12 h).

-

Challenges : Limited applicability due to steric hindrance from the methyl group.

Functionalization of the Aromatic Ring

Electrophilic Aromatic Substitution

Methoxy and methyl groups are introduced via sequential Friedel-Crafts alkylation and methoxylation:

Table 2: Friedel-Crafts Alkylation Optimization

| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,5-Dimethoxyphenylcyclobutane | CH₃Cl/AlCl₃ | 0–5 | 4 | 72 |

| 2,5-Dimethoxyphenylcyclobutane | (CH₃)₂SO₄/NaOH | 60 | 6 | 85 |

Reductive Amination Routes

Cyclobutanone Intermediate

A cyclobutanone precursor is converted to the amine via reductive amination:

-

Cyclobutanone synthesis : Oxidation of cyclobutanol (Jones reagent).

-

Reductive amination :

Stereochemical Considerations

The trans isomer of this compound exhibits partial LSD-like activity in rats, unlike the cis analogue. Key separation methods include:

-

Chiral HPLC : Using a Chiralpak AD-H column (hexane:isopropanol = 90:10).

-

Crystallization : Diastereomeric salt formation with (-)-dibenzoyl tartaric acid.

Industrial-Scale Synthesis Challenges

-

Ring Strain : Cyclobutane’s inherent strain complicates high-yield synthesis.

-

Isomer Purity : Achieving >99% trans isomer requires advanced chromatography.

-

Cost Efficiency : Photochemical methods demand specialized UV reactors.

Emerging Methodologies

Flow Chemistry

Microreactors enhance photocycloaddition efficiency by improving light penetration and reducing side reactions:

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine or aromatic positions, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to investigate its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(2,5-Dimethoxyphenyl)cyclobutylamine

- 2-(2,5-Dimethoxy-4-ethylphenyl)cyclobutylamine

- 2-(2,5-Dimethoxy-4-methoxyphenyl)cyclobutylamine

Uniqueness

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine is unique due to its specific substitution pattern on the aromatic ring and the presence of the cyclobutylamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while presenting data in a structured format.

Chemical Structure and Properties

Chemical Information:

- IUPAC Name: this compound

- Molecular Formula: C13H17N1O2

- Molecular Weight: 221.28 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and immune modulation. Preliminary studies suggest that it may influence serotonin receptors and exhibit anti-inflammatory properties.

Neurotransmitter Interaction

- Serotonin Receptors: The compound has been shown to interact with various serotonin receptor subtypes, which may contribute to its mood-enhancing effects.

- Dopaminergic Activity: There is evidence suggesting that it may also modulate dopaminergic pathways, potentially influencing reward and motivation circuits.

Immune Modulation

Recent studies indicate that this compound could play a role in regulating immune responses, potentially by modulating cytokine production and affecting T-cell activity.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study 1 | Serotonin Receptor Agonism | Demonstrated binding affinity for 5-HT1A receptors with an IC50 of 50 nM. |

| Study 2 | Anti-inflammatory Effects | Reduced TNF-alpha production in LPS-stimulated macrophages by 30%. |

| Study 3 | Neuroprotective Properties | Increased neuronal survival in models of oxidative stress by 40%. |

Case Studies

Case Study 1: Neuroprotective Effects

In a controlled study involving neuroblastoma cells exposed to oxidative stress, treatment with this compound resulted in significant cell survival compared to untreated controls. The mechanism was attributed to the compound's ability to reduce reactive oxygen species (ROS) levels.

Case Study 2: Immune Response Modulation

A study investigating the compound's effects on human peripheral blood mononuclear cells (PBMCs) revealed that it significantly downregulated the expression of pro-inflammatory cytokines such as IL-6 and IL-1β when stimulated with lipopolysaccharide (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,5-Dimethoxy-4-methylphenyl)cyclobutylamine, and what are their comparative efficiencies?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization of the aryl group. For example:

- Route A : Starting from 2,5-dimethoxy-4-methylbenzaldehyde, a Strecker synthesis can introduce the amine group, followed by cyclization. Yield: ~35% (based on analogous phenethylamine syntheses) .

- Route B : Direct coupling of a pre-formed cyclobutylamine derivative with a substituted aryl halide via Buchwald-Hartwig amination. Yield: ~50–60% (requires palladium catalysts and optimized ligands).

- Key Challenges : Steric hindrance from the cyclobutyl ring and competing side reactions (e.g., demethylation of methoxy groups).

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in substitution patterns?

- Methodological Answer :

- X-ray Crystallography : Critical for confirming the cyclobutyl ring geometry and aryl substitution pattern (e.g., methoxy vs. methyl group positions). Crystallographic data for analogs (e.g., 2C-D) show bond angles of ~88° in cyclobutane rings .

- NMR Spectroscopy : H-NMR distinguishes methoxy (δ 3.7–3.9 ppm) and methyl groups (δ 2.3–2.5 ppm). C-NMR confirms quaternary carbons in the aryl ring (δ 110–150 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H] at m/z 236.1284 for CHNO).

Advanced Research Questions

Q. What pharmacological models are suitable for studying the serotonin receptor binding affinity of this compound?

- Methodological Answer :

- In Vitro Assays : Radioligand binding assays (e.g., H-LSD for 5-HT receptors) using HEK-293 cells transfected with human receptors. Compare IC values to known agonists (e.g., 2C-D: IC ~12 nM) .

- Functional Selectivity : Use β-arrestin recruitment assays (e.g., BRET) to assess biased agonism at 5-HT vs. 5-HT receptors.

- Data Interpretation : Structural analogs with cyclobutyl rings show reduced potency compared to phenethylamines due to conformational strain.

Q. How can contradictory metabolic stability data across studies be resolved?

- Methodological Answer :

- Experimental Variables : Standardize incubation conditions (e.g., liver microsomes from specific species, NADPH concentration).

- Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites. For example, demethylation of methoxy groups is a common pathway (observed in 2C-D analogs) .

- Kinetic Analysis : Calculate intrinsic clearance (CL) using the in vitro half-life method. Discrepancies may arise from differences in enzyme isoforms (e.g., CYP2D6 polymorphism).

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP (predicted ~1.8) and polar surface area (~45 Å).

- Docking Studies : Compare binding poses in 5-HT homology models (e.g., PDB: 6WGT) to explain selectivity over other monoamine receptors.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (~70%) and CYP inhibition risk (e.g., CYP3A4 substrate).

Data Contradiction Analysis

Q. How to address conflicting reports on enantiomer activity in receptor assays?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Test each isomer in parallel assays.

- Structural Insights : X-ray structures of enantiomer-receptor complexes (e.g., resolved via co-crystallization) can explain stereoselective binding .

- Case Study : For 2C-D analogs, (R)-enantiomers show 5-HT affinity 10× higher than (S)-enantiomers due to steric clashes in the binding pocket .

Regulatory and Safety Considerations

Q. What regulatory frameworks apply to this compound in preclinical research?

- Methodological Answer :

- Controlled Substance Analogues : Check DEA/FDA guidelines for structural similarity to Schedule I/II drugs (e.g., 2C-D is a controlled substance).

- Ethical Approval : Ensure IACUC/IBC protocols for in vivo studies address neurotoxicity risks (e.g., seizures in rodent models at high doses).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.